1-Amino-6-methoxy-3-methylisoquinoline

Vue d'ensemble

Description

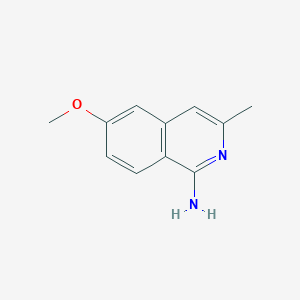

1-Amino-6-methoxy-3-methylisoquinoline is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Amino-6-methoxy-3-methylisoquinoline features an isoquinoline structure with a methoxy group at the sixth position and an amino group at the first position. Its molecular formula contributes to its unique chemical reactivity and biological activity, making it a valuable scaffold for further functionalization in synthetic chemistry.

Pharmaceutical Development

This compound is being investigated as a lead compound in drug discovery due to its significant biological activities. Research indicates that it may possess antimicrobial, antiviral, and anticancer properties, making it a candidate for developing new therapeutic agents .

Key Findings:

- Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit antimicrobial effects against various pathogens, suggesting that this compound may similarly inhibit bacterial growth .

- Anticancer Potential : In vivo studies demonstrated that this compound significantly inhibits tumor growth in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

Enzyme Inhibition

The compound's structural similarity to naturally occurring isoquinoline alkaloids suggests potential roles in enzyme inhibition. Modifications to the methoxy and amino groups can influence binding affinity and specificity towards various biological targets, including enzymes involved in cancer progression and antimicrobial resistance .

Antitumor Activity

A study evaluated the anticancer effects of this compound in breast cancer models. The results indicated significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its potential as a selective anticancer agent.

Infection Control

Another case study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. It demonstrated effective inhibition of growth in these strains, suggesting its utility in treating resistant infections.

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound. These methods facilitate both small-scale laboratory synthesis and industrial production adaptations. The compound can be synthesized from 3-methoxyphenylacetone using established methods in organic synthesis .

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes 3-methoxyphenylacetone as a precursor with specific reagents to yield the target compound. |

| Method B | Involves reductive amination techniques to introduce the amino group effectively. |

Propriétés

Formule moléculaire |

C11H12N2O |

|---|---|

Poids moléculaire |

188.23 g/mol |

Nom IUPAC |

6-methoxy-3-methylisoquinolin-1-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8-6-9(14-2)3-4-10(8)11(12)13-7/h3-6H,1-2H3,(H2,12,13) |

Clé InChI |

BIXDBUPMYYSVJW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=CC(=C2)OC)C(=N1)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.